1-(Hydroxymethyl)cyclobutanecarboxamide

Description

1-(Hydroxymethyl)cyclobutanecarboxamide (CAS: 1123169-19-6) is a cyclobutane derivative with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound features a hydroxymethyl (-CH₂OH) group and a carboxamide (-CONH₂) moiety attached to the cyclobutane ring, conferring both hydrophilic and hydrogen-bonding properties. Its purity is typically >95%, making it suitable for research applications in medicinal chemistry and material science .

Structure

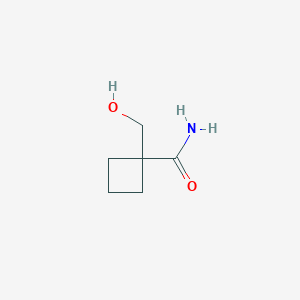

2D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(9)6(4-8)2-1-3-6/h8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUFONMKKOFOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653235 | |

| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-19-6 | |

| Record name | 1-(Hydroxymethyl)cyclobutane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxamide group can be reduced to form an amine derivative.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(Carboxymethyl)cyclobutanecarboxamide.

Reduction: Formation of 1-(Aminomethyl)cyclobutanecarboxamide.

Substitution: Formation of various substituted cyclobutanecarboxamides depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)cyclobutanecarboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(hydroxymethyl)cyclobutanecarboxamide, highlighting differences in functional groups, molecular properties, and applications:

Key Findings:

Functional Group Reactivity :

- The carboxamide group in the target compound is less electrophilic than esters (e.g., methyl carboxylate in ), reducing hydrolysis susceptibility. This enhances stability in aqueous environments compared to ester-containing analogs .

- Hydroxymethyl groups improve water solubility relative to lipophilic substituents like benzyl (e.g., 1-Benzylcyclobutanecarboxylic acid) .

Synthetic Utility: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is synthesized via a high-yield (80%) route involving ethyl acetate and 4-toluenesulfonate, demonstrating efficient scalability .

Pharmacological Potential: Carboxamide and hydroxymethyl groups enable hydrogen bonding, critical for target interactions in drug design. This contrasts with 1-Amino-1-cyclobutanecarboxylic acid, which primarily engages in ionic interactions via its amino and carboxylic acid groups .

Research Implications

- Drug Development : The carboxamide group’s stability and hydrogen-bonding capacity make the target compound a candidate for protease inhibitors or kinase modulators.

- Material Science : Hydroxymethyl derivatives may serve as crosslinkers in hydrogels, leveraging their hydrophilic nature .

- Comparative Limitations : The discontinued status of this compound underscores the need for improved synthetic protocols or alternative analogs with similar properties .

Biological Activity

1-(Hydroxymethyl)cyclobutanecarboxamide is a compound with significant potential in various biological applications due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H11NO2

- CAS Number : 1123169-19-6

The presence of both hydroxymethyl and amide functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as a reversible inhibitor. This interaction is critical for modulating metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways by affecting the activity of kinases and phosphatases, which are pivotal in cellular processes such as proliferation and apoptosis.

- Gene Expression Regulation : By interacting with transcription factors, this compound can alter gene expression profiles, impacting cellular functions.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial Activity | Effective against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments demonstrated that treatment with this compound led to increased apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics, potentially allowing for effective delivery in biological systems.

- Metabolism : Initial studies suggest that it is metabolized by liver enzymes, leading to various metabolites that may retain biological activity.

Q & A

Q. What strategies mitigate biases in interpreting biological assay results for this compound?

- Methodological Answer : Apply blinded analysis where assay operators are unaware of sample identities. Use negative/positive controls in each assay plate and validate results with orthogonal techniques (e.g., Western blotting alongside ELISA). Statistical rigor (e.g., Bonferroni correction) reduces Type I errors .

Methodological Notes

- Theoretical Integration : Always align experimental workflows with established frameworks (e.g., QSAR for bioactivity studies) to ensure academic rigor .

- Data Validation : Cross-check spectroscopic and assay data using independent techniques (e.g., NMR + X-ray) to address instrumentation biases .

- Reproducibility : Document protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) and share raw data via public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.